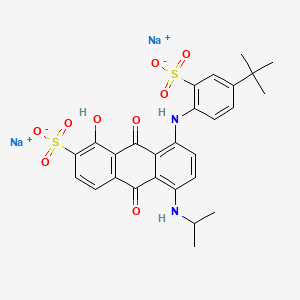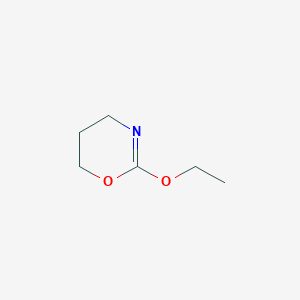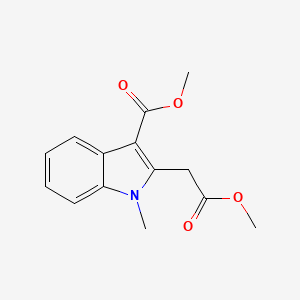
N-(Butylcarbamothioyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butylcarbamothioyl)ethanethioamide is a chemical compound belonging to the class of thioamides Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butylcarbamothioyl)ethanethioamide typically involves the reaction of butyl isothiocyanate with ethanethioamide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Butylcarbamothioyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Butylcarbamothioyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antifungal properties, particularly against Cryptococcus neoformans.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Butylcarbamothioyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of certain fungi by interfering with their cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve disruption of cell membrane integrity and inhibition of key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- Thioformamide (Methanethioamide)
- Thioacetamide (Ethanethioamide)
- Benzothioamide (Benzenecarbothioamide)
Uniqueness
N-(Butylcarbamothioyl)ethanethioamide is unique due to its butyl group, which imparts distinct chemical and physical properties compared to other thioamides
Propiedades
Número CAS |
79009-26-0 |
|---|---|
Fórmula molecular |
C7H14N2S2 |
Peso molecular |
190.3 g/mol |
Nombre IUPAC |
N-(butylcarbamothioyl)ethanethioamide |
InChI |
InChI=1S/C7H14N2S2/c1-3-4-5-8-7(11)9-6(2)10/h3-5H2,1-2H3,(H2,8,9,10,11) |
Clave InChI |
BCOISLNYYVTVHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NC(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)

![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)




![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)


